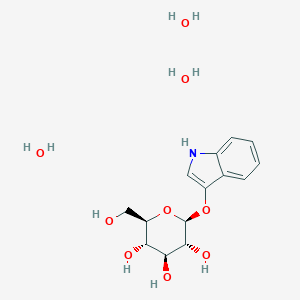
3-bromo-5-phénylpyridin-2-amine
Vue d'ensemble
Description
2-Amino-3-bromo-5-phenylpyridine (ABPP) is an organic compound that has found a wide range of applications in both scientific research and commercial production. ABPP is a heterocyclic compound, containing both a pyridine and a phenyl ring. It is a colorless solid and can be synthesized in a variety of ways. ABPP has a variety of biological and physiological effects that make it a valuable tool for research and experimentation.
Applications De Recherche Scientifique
Synthèse de nouveaux dérivés de la pyridine
Le composé est utilisé dans la synthèse de nouveaux dérivés de la pyridine via des réactions de couplage croisé de Suzuki . La réaction implique l'utilisation du palladium comme catalyseur et des acides arylboroniques . Ces nouveaux dérivés de la pyridine ont des applications potentielles dans divers domaines, y compris la chimie médicinale .
Investigations mécaniques quantiques
Le composé est utilisé dans les investigations mécaniques quantiques . Des études de théorie de la fonctionnelle de la densité (DFT) sont menées pour les dérivés de la pyridine, ce qui contribue à la compréhension des voies de réaction possibles et des candidats potentiels en tant que dopants chiraux pour les cristaux liquides .
Activités biologiques
Le composé a été étudié pour ses activités biologiques . Par exemple, les activités anti-thrombolytiques, d'inhibition de la formation de biofilm et hémolytiques des dérivés de la pyridine ont été étudiées .
Structure moléculaire et analyse spectrale
Le composé est utilisé dans l'étude de la structure moléculaire et de l'analyse spectrale . Les méthodes DFT et HF sont toutes deux utilisées dans l'investigation théorique des molécules où les structures moléculaires du composé ont été optimisées .
Études d'amarrage moléculaire
Le composé est utilisé dans les études d'amarrage moléculaire
Mécanisme D'action
The mechanism of action of 2-Amino-3-bromo-5-phenylpyridine is related to its ability to form certain metal-protein complexes and various biological activities . Aminopyridine ligands depend on both the presence of heteroatoms in the pyridine ring for coordination with metals and sulfonamide to enhance the biological activity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-5-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-10-6-9(7-14-11(10)13)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZYIWJKSVYWFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391281 | |
| Record name | 2-Amino-3-bromo-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107351-80-4 | |
| Record name | 2-Amino-3-bromo-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















